

Application Notes and Protocols: Disperse Red 65 in Nonlinear Optics

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Compound of Interest		
Compound Name:	DISPERSE RED 65	
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Introduction

Disperse Red 65 is a monoazo dye traditionally used in the textile industry for dyeing polyester and acetate fibers.[1][2] Its molecular structure, characterized by a donor-acceptor system conjugated through an azo bridge, makes it a potential candidate for applications in nonlinear optics (NLO).[3] While direct studies on the nonlinear optical properties of **Disperse Red 65** are limited, its structural similarity to other well-characterized NLO chromophores, such as Disperse Red 1, suggests its potential for use in advanced materials for optical applications.[3]

This document provides an overview of the potential application of **Disperse Red 65** in nonlinear optics, drawing parallels with structurally similar "Disperse Red" dyes. It includes potential experimental protocols for the synthesis of NLO-active polymers, sample preparation, and characterization of their nonlinear optical properties, based on published data for analogous compounds.

Principle of Azo Dyes in Nonlinear Optics

Azo dyes, like **Disperse Red 65**, often possess a molecular structure with an electron-donating group and an electron-accepting group connected by a π -conjugated system. This arrangement can lead to a large molecular hyperpolarizability (β), a key requirement for second-order nonlinear optical effects such as second-harmonic generation (SHG). When these chromophores are incorporated into a polymer matrix and aligned in a non-



centrosymmetric manner, the bulk material can exhibit a significant second-order nonlinear optical susceptibility ($\chi(2)$). This property is crucial for the development of electro-optic modulators, frequency doublers, and other photonic devices.

Quantitative Data

While specific nonlinear optical coefficients for **Disperse Red 65** are not readily available in the literature, data from a study on a "Disperse Red" functionalized polyimide and the well-characterized analogue Disperse Red 1 provide valuable benchmarks.

Table 1: Second-Order Nonlinear Optical Properties of a "Disperse Red" Functionalized Polyimide

Parameter	Value	Conditions
Second-Harmonic Generation (SHG) Coefficient (d33)	20 pm/V	Measured after corona poling at 200°C with a 4 kV voltage.
Order Parameter (Φ)	0.24	Calculated from absorbance changes before and after corona poling.
Long-term Stability	65% of initial SHG signal retained	After 500 hours at 150°C in air.
Absorption Maximum (λmax)	450 nm	In polymer film.

Data sourced from a study on a new disperse-red functionalized polyimide.[4]

Table 2: Third-Order Nonlinear Optical Properties of Disperse Red 1 in Different Matrices

Matrix	Nonlinear Refractive Index (n ₂) (esu)	Third-Order Nonlinear Susceptibility (χ(3)) (esu)	Wavelength (nm)
Silica Hybrid Film	-3.4 x 10 ⁻⁹	5.9 x 10 ⁻¹⁰	1064



This table presents data for the analogous Disperse Red 1 to indicate the potential for third-order NLO applications.[5]

Experimental Protocols

The following protocols are based on methodologies reported for "Disperse Red" functionalized polymers and Disperse Red 1-doped polymers, and can be adapted for the investigation of **Disperse Red 65**.

Protocol 1: Synthesis of a Disperse Red 65 Functionalized Diamine (Hypothetical)

This protocol outlines a hypothetical synthesis route for a diamine monomer incorporating the **Disperse Red 65** chromophore, which can then be used in polymerization.

Materials:

- Disperse Red 65
- A suitable aromatic diamine with a reactive group (e.g., a hydroxyl group)
- Appropriate solvents and catalysts

Procedure:

- Chemically modify **Disperse Red 65** to introduce a reactive group (e.g., a hydroxyl or amino group) if not already present, without disrupting the chromophore's conjugation.
- Protect the amino groups of the chosen aromatic diamine using a suitable protecting group (e.g., by reaction with phthalic anhydride).[4]
- Couple the modified **Disperse Red 65** to the protected diamine via an appropriate chemical reaction (e.g., etherification or esterification).
- Deprotect the amino groups to yield the final Disperse Red 65 functionalized diamine monomer.
- Purify the monomer using column chromatography or recrystallization.



Protocol 2: Synthesis of a Disperse Red 65 Functionalized Polyimide

Materials:

- **Disperse Red 65** functionalized diamine (from Protocol 1)
- A suitable dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride 6FDA)[4]
- N-methyl-2-pyrrolidone (NMP)
- Toluene

Procedure:

- In a three-necked flask equipped with a nitrogen inlet and a mechanical stirrer, dissolve the Disperse Red 65 functionalized diamine in NMP.
- Add an equimolar amount of the dianhydride to the solution.
- Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form the poly(amic acid) solution.
- For imidization, add toluene to the poly(amic acid) solution and heat the mixture to reflux with a Dean-Stark trap to remove the water generated during the reaction.
- After 12 hours, cool the reaction mixture and precipitate the polyimide by pouring the solution into a non-solvent like methanol.
- Filter and dry the resulting **Disperse Red 65** functionalized polyimide.

Protocol 3: Preparation of NLO-Active Polymer Thin Films

Materials:

Disperse Red 65 functionalized polyimide



- A suitable solvent (e.g., cyclohexanone)
- Indium tin oxide (ITO) coated glass slides

Procedure:

- Dissolve the Disperse Red 65 functionalized polyimide in the solvent to form a solution (e.g., 10 wt%).
- Filter the solution through a 0.2 μm filter to remove any impurities.
- Spin-coat the polymer solution onto the ITO-coated glass slides.
- Dry the films in a vacuum oven at an elevated temperature (e.g., 80°C) for several hours to remove the solvent.

Protocol 4: Corona Poling for Chromophore Alignment

Objective: To induce a non-centrosymmetric alignment of the **Disperse Red 65** chromophores within the polymer film, which is necessary for second-order NLO activity.

Apparatus:

- A corona poling setup with a high voltage power supply, a needle electrode, and a grounded planar electrode.
- A heating stage to control the temperature of the polymer film.

Procedure:

- Place the polymer thin film on the grounded planar electrode.
- Position the needle electrode approximately 0.8 cm above the film.[4]
- Heat the film to a temperature near its glass transition temperature (Tg) (e.g., 200°C for the polyimide in the reference study).[4]
- Apply a high voltage (e.g., 4 kV) to the needle electrode to create a corona discharge.[4]



- Maintain the temperature and voltage for a set period (e.g., 20 minutes) to allow the chromophores to align with the electric field.[4]
- Cool the film back to room temperature while keeping the electric field applied to lock in the chromophore orientation.
- Turn off the high voltage supply.

Protocol 5: Characterization of Second-Harmonic Generation (SHG)

Objective: To measure the second-order nonlinear optical coefficient (d_{33}) of the poled polymer film.

Apparatus:

- A pulsed laser source with a wavelength far from the absorption maximum of the chromophore (e.g., a Nd:YAG laser at 1064 nm).
- · A sample holder on a rotation stage.
- A set of filters to block the fundamental laser wavelength and pass the second-harmonic signal (at 532 nm).
- A photomultiplier tube (PMT) or a sensitive photodiode for detection.
- A reference crystal with a known d coefficient (e.g., a Y-cut quartz crystal).

Procedure:

- Mount the poled polymer film on the rotation stage.
- Direct the fundamental laser beam onto the film.
- Rotate the sample and measure the intensity of the generated second-harmonic light as a function of the incident angle (Maker fringe analysis).
- Replace the sample with the reference crystal and repeat the measurement.



• By comparing the SHG intensity of the film with that of the reference, and by fitting the Maker fringe data, the d₃₃ coefficient of the polymer film can be calculated.

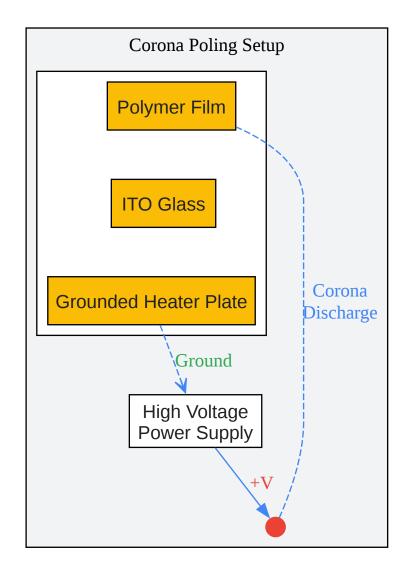
Visualizations



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Caption: Experimental workflow from polymer synthesis to NLO characterization.





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Caption: Schematic of a corona poling setup for chromophore alignment.

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References

• 1. mdpi.com [mdpi.com]



- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Disperse Red 65 | High-Purity Dye for Research [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
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